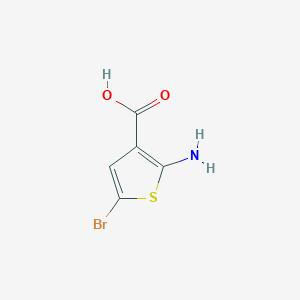

2-Amino-5-bromothiophene-3-carboxylic acid

Description

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that serves as a fundamental scaffold in a vast number of biologically active compounds and functional materials. The presence of the sulfur atom imparts unique physicochemical properties to the thiophene ring, including electron-richness and the ability to engage in various intermolecular interactions. This makes it a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in potent and selective bioactive molecules. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

Overview of 2-Aminothiophenes as Privileged Structures in Research

Within the large family of thiophene derivatives, 2-aminothiophenes are a particularly important subclass. The presence of an amino group at the 2-position of the thiophene ring provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular architectures. The synthesis of polysubstituted 2-aminothiophenes is often achieved through the Gewald reaction, a multicomponent reaction that combines a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. This reaction's operational simplicity and ability to generate molecular complexity in a single step have made 2-aminothiophenes readily accessible building blocks for synthetic chemists.

The 2-aminothiophene motif is a key component in a number of compounds that have been investigated for the treatment of various diseases. For instance, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as novel and highly selective cytostatic agents, showing promise in cancer research. sigmaaldrich.com

Contextualizing 2-Amino-5-bromothiophene-3-carboxylic acid within Thiophene Research

This compound emerges as a highly functionalized and strategic building block within the field of thiophene research. Its structure is primed for selective chemical transformations:

The amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions.

The carboxylic acid group can be converted into esters, amides, or other derivatives, and can also participate in cyclization reactions.

The bromo substituent at the 5-position is a key feature, providing a site for cross-coupling reactions, such as the Suzuki or Stille reactions, which are powerful methods for forming new carbon-carbon bonds.

This trifecta of reactive sites makes this compound a valuable precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These fused ring systems are of significant interest in medicinal chemistry as they form the core structure of many kinase inhibitors and other biologically active molecules. The ability to selectively manipulate each of the three functional groups allows for the systematic development of libraries of complex molecules for drug discovery and materials science applications.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound and its corresponding methyl ester.

| Property | This compound | Methyl 3-amino-5-bromothiophene-2-carboxylate |

| CAS Number | 1784352-12-0 bldpharm.com | 107818-55-3 nih.gov |

| Molecular Formula | C₅H₄BrNO₂S bldpharm.com | C₆H₆BrNO₂S nih.gov |

| Molecular Weight | 222.06 g/mol bldpharm.com | 236.09 g/mol nih.gov |

| Predicted pKa | Not available | 1.00 ± 0.10 protheragen.ai |

| Predicted Boiling Point | Not available | 345.5 ± 37.0 °C protheragen.ai |

| Predicted Density | Not available | 1.745 ± 0.06 g/cm³ protheragen.ai |

Detailed Research Findings

Research involving this compound primarily focuses on its application as a versatile intermediate in the synthesis of more complex heterocyclic compounds. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists.

One of the most prominent applications of this compound is in the synthesis of thieno[2,3-d]pyrimidines . This is typically achieved through a cyclization reaction between the 2-amino group and the 3-carboxylic acid group of the thiophene ring with a suitable one-carbon synthon. The resulting thieno[2,3-d]pyrimidine (B153573) scaffold is a core component of many compounds with potent biological activities, including as inhibitors of protein kinases. nih.gov

For example, 2-amino-3-carboxy-4-phenylthiophenes have been investigated as novel atypical protein kinase C inhibitors. nih.gov The synthetic route to these complex molecules often starts from a substituted 2-aminothiophene derivative, highlighting the importance of building blocks like this compound. The bromo substituent at the 5-position is particularly useful for introducing further diversity into the final molecule through palladium-catalyzed cross-coupling reactions. This allows for the exploration of structure-activity relationships by attaching various aryl or alkyl groups at this position, which can significantly influence the biological activity of the compound.

Furthermore, the amino group can be functionalized to introduce different substituents, and the carboxylic acid can be converted to amides or esters, providing additional points for molecular diversification. This flexibility is crucial in drug discovery programs, where the goal is to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The research findings consistently underscore the utility of this compound as a key starting material for the efficient construction of libraries of potential therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNO2S |

|---|---|

Molecular Weight |

222.06 g/mol |

IUPAC Name |

2-amino-5-bromothiophene-3-carboxylic acid |

InChI |

InChI=1S/C5H4BrNO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,7H2,(H,8,9) |

InChI Key |

IDJZFUFOBIHBEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)N)Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Amino 5 Bromothiophene 3 Carboxylic Acid

Reactivity of the Bromo Substituent

The bromine atom at the 5-position of the thiophene (B33073) ring is a key functional handle for introducing molecular complexity, primarily through substitution and organometallic coupling reactions.

Electrophilic and Nucleophilic Substitution Pathways on the Thiophene Ring

The thiophene ring, while aromatic, exhibits distinct reactivity patterns compared to benzene. The presence of the sulfur atom and the substituents dictates the regioselectivity of substitution reactions. The amino group at the 2-position is a strong activating group and is ortho-, para-directing. The carboxylic acid at the 3-position is a deactivating group and is meta-directing. The bromo group at the 5-position is also deactivating but ortho-, para-directing.

Given the positions of these groups on the 2-amino-5-bromothiophene-3-carboxylic acid ring, the only available position for electrophilic substitution is the C4 position. The directing effects of the amino and bromo groups would favor substitution at this position. However, the deactivating effect of the carboxylic acid group can make electrophilic aromatic substitution challenging.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also a possibility, particularly for the displacement of the bromo substituent. This reaction is generally facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The carboxylic acid group at the 3-position can contribute to this stabilization.

Participation in Organometallic Reactions

The bromo substituent is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl and hetero-biaryl compounds. For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been successfully coupled with various arylboronic acids to produce 5-arylthiophene derivatives. researchgate.net A similar reactivity is expected for this compound, allowing for the introduction of diverse aryl or heteroaryl substituents at the 5-position.

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin compound (organostannane) catalyzed by a palladium complex. libretexts.org This reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecules. wikipedia.org The bromo group on the thiophene ring serves as the electrophilic partner in this coupling.

Grignard Reagent Formation: The bromo substituent can potentially be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal. wikipedia.orgmasterorganicchemistry.com However, the presence of the acidic carboxylic acid and the potentially reactive amino group can complicate this reaction, as Grignard reagents are strong bases and nucleophiles. leah4sci.comtamu.edu Protonolysis of the Grignard reagent by the carboxylic acid would be a competing and likely favored reaction. Therefore, protection of the carboxylic acid and amino groups would be necessary before attempting to form the Grignard reagent.

Table 1: Organometallic Coupling Reactions of Bromothiophenes

| Reaction | Coupling Partner | Catalyst | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 5-Arylthiophene |

| Stille | Organostannane | Pd(0) complex | 5-Alkenyl/Arylthiophene |

| Grignard (with protection) | Electrophiles (e.g., aldehydes, ketones) | - | 5-Substituted thiophene |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives, most notably esters and amides.

Derivatization Pathways and Ester/Amide Formation

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Given the presence of the amino group, which can be protonated under acidic conditions, methods employing coupling agents under neutral or basic conditions are often preferred. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.orgorganic-chemistry.org

Amide Formation: The synthesis of amides from the carboxylic acid and an amine is a fundamental transformation in organic chemistry. nih.gov Similar to esterification, direct thermal condensation is often inefficient and requires harsh conditions. stackexchange.com Therefore, coupling reagents are commonly employed. Boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids. nih.gov Alternatively, activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine, is a common strategy. However, the presence of the amino group on the thiophene ring would require a protection strategy to prevent self-reaction.

Table 2: Common Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent(s) | Typical Conditions |

|---|---|---|

| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Reflux |

| Ester | Alcohol, DCC, DMAP | Room temperature |

| Amide | Amine, Coupling agent (e.g., HATU, HOBt) | Room temperature |

| Amide | SOCl₂, then Amine | Requires protection of amino group |

Reactivity of the Amino Group

The amino group at the 2-position is a nucleophilic center and can participate in a variety of reactions, including acylation and cyclization, to form fused heterocyclic systems.

Amine-Based Derivatizations and Cyclization Reactions

N-Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding N-acyl derivatives. nih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct. N-acylation can be used to introduce a wide variety of functional groups or as a protecting strategy for the amino group during other transformations.

Cyclization Reactions to form Thieno[2,3-d]pyrimidines: The 2-amino-3-carboxylic acid scaffold is a key precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological and pharmacological activities. nih.govmed-expert.com.ua The general strategy involves the reaction of the amino group and the adjacent carboxylic acid (or its ester or amide derivative) with a one-carbon synthon to form the pyrimidine (B1678525) ring. For example, reaction of 2-aminothiophene-3-carboxamides with various reagents can lead to the formation of a fused pyrimidine ring. tubitak.gov.tr Similarly, cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid can also yield fused pyridinone systems. researchgate.net These cyclization reactions often proceed through an initial N-acylation or condensation with the amino group, followed by an intramolecular cyclization and dehydration.

Table 3: Reagents for the Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene Precursors

| Precursor | Reagent | Product |

|---|---|---|

| 2-Amino-3-carboxamide | Nitriles, HCl | 4-Aminothieno[2,3-d]pyrimidine |

| 2-Amino-3-carboxamide | Aromatic aldehydes | 2-Aryl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one |

| 2-Amino-3-carboxylic acid ester | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one |

Computational and Theoretical Chemistry Studies of 2 Amino 5 Bromothiophene 3 Carboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure Analysis

A DFT-based electronic structure analysis of 2-Amino-5-bromothiophene-3-carboxylic acid would reveal fundamental aspects of its reactivity and spectroscopic behavior. Key parameters derived from such a study would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity. For instance, in a computational study of methyl-3-aminothiophene-2-carboxylate, a related compound, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, indicating a high degree of chemical reactivity. mdpi.com Similar calculations for this compound would be expected to show the influence of the bromine atom on the electronic properties.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | ~ 3.5 D | Provides insight into the molecule's polarity and solubility. |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT study.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis would further explore different spatial arrangements (conformers) of the amino and carboxylic acid groups, identifying the most energetically favorable orientations. Intramolecular hydrogen bonding between the amino group and the carboxylic acid group would likely be a significant factor in determining the preferred conformation, a feature observed in related crystal structures of aminothiophene derivatives. mdpi.com

Vibrational Frequency Analysis for Spectroscopic Characterization

Following geometry optimization, a vibrational frequency analysis can be performed to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. Studies on similar thiophene (B33073) derivatives have shown excellent agreement between DFT-calculated and experimentally observed vibrational frequencies.

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by DFT, molecular modeling and simulation techniques can be used to explore the dynamic behavior of this compound and its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves in a more realistic biological environment. This approach allows for a broader exploration of the conformational landscape than static geometry optimization and can elucidate the role of solvent in stabilizing different conformers. Furthermore, MD simulations can be used to study how multiple molecules of the compound interact with each other, providing insights into aggregation and crystal packing.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein. This is a crucial step in drug discovery for assessing the potential of a compound to act as an inhibitor or activator of a specific biological target. In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant protein target. The results would be a series of binding poses ranked by a scoring function, which estimates the binding affinity. This information would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, guiding the design of more potent derivatives.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity to the target protein. |

| Key Interacting Residues | Lys72, Glu91, Leu148 | Amino acids in the protein's active site forming crucial bonds. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds stabilizing the interaction. |

| Hydrophobic Interactions | 5 | Number of hydrophobic contacts contributing to binding. |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a molecular docking study.

Advanced Reactivity Descriptors from Computational Chemistry

Computational chemistry provides a powerful lens through which the reactivity of molecules like this compound can be meticulously examined. By employing advanced theoretical models, it is possible to calculate a variety of reactivity descriptors that offer profound insights into the chemical behavior of this compound and its derivatives. These descriptors, rooted in quantum mechanics, help in understanding and predicting the outcomes of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are critical in determining how a molecule will interact with other chemical entities.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. Conversely, the LUMO is the innermost orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thereby behaving as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity.

For thiophene derivatives, the HOMO is typically characterized by a significant contribution from the π-electrons of the thiophene ring and the lone pair electrons of the heteroatoms (sulfur and nitrogen). The LUMO, on the other hand, is generally a π* anti-bonding orbital distributed over the conjugated system. In the case of this compound, the amino and carboxylic acid groups, along with the bromine atom, are expected to significantly influence the energy and localization of these frontier orbitals. The amino group, being an electron-donating group, will likely raise the energy of the HOMO, enhancing its nucleophilic character. The carboxylic acid and bromine atom, being electron-withdrawing groups, are expected to lower the energy of the LUMO, increasing its electrophilic character. mdpi.commdpi.com

Computational studies on similar thiophene derivatives have shown that the distribution of HOMO and LUMO densities can predict the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in many substituted thiophenes, the HOMO is delocalized over the entire π-system, while the LUMO is often localized on specific atoms or bonds, highlighting the reactive centers of the molecule. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Thiophene-2-carboxylic acid | -6.89 | -1.54 | 5.35 |

| 2-Aminothiophene | -5.98 | -0.87 | 5.11 |

| 5-Bromothiophene-2-carboxylic acid | -7.12 | -1.98 | 5.14 |

Note: The data in this table is illustrative and based on computational studies of related thiophene derivatives. The exact values for this compound would require specific calculations.

Conceptual DFT Parameters

Conceptual Density Functional Theory (DFT) provides a framework to define and calculate a set of chemical concepts that are instrumental in predicting and understanding chemical reactivity. These parameters are derived from the change in energy of a system with respect to the change in the number of electrons.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. It is approximated as half of the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," implying it is less reactive and has high kinetic stability. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com

Electronic Chemical Potential (μ): The electronic chemical potential is a measure of the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies (μ ≈ (EHOMO + ELUMO) / 2). A higher chemical potential indicates a better electron donor. mdpi.com

Ionization Potential (I): The ionization potential is the energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Electron affinity is the energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Electrophilicity Index (ω): The electrophilicity index, introduced by Parr, is a global reactivity index that measures the stabilization in energy when a system acquires an additional electronic charge from the environment. It is defined as ω = μ2 / 2η. A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile. mdpi.com

Table 2: Representative Conceptual DFT Parameters for Substituted Thiophene Derivatives

| Parameter | Thiophene-2-carboxylic acid | 2-Aminothiophene | 5-Bromothiophene-2-carboxylic acid |

| Chemical Hardness (η) (eV) | 2.675 | 2.555 | 2.57 |

| Electronic Chemical Potential (μ) (eV) | -4.215 | -3.425 | -4.55 |

| Ionization Potential (I) (eV) | 6.89 | 5.98 | 7.12 |

| Electron Affinity (A) (eV) | 1.54 | 0.87 | 1.98 |

| Electrophilicity Index (ω) (eV) | 3.32 | 2.29 | 4.03 |

Note: The data in this table is illustrative and based on computational studies of related thiophene derivatives. The exact values for this compound would require specific calculations.

Spectroscopic Property Prediction and Validation

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the characterization and identification of molecules.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the chemical shifts (δ) of 1H and 13C nuclei. The accuracy of these predictions has significantly improved, making them a useful aid in the interpretation of experimental NMR spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, computational prediction of its 1H and 13C NMR spectra would provide valuable information about the electronic environment of each nucleus. The chemical shifts of the thiophene ring protons and carbons would be influenced by the electronic effects of the amino, bromo, and carboxylic acid substituents. For example, the amino group is expected to cause an upfield shift (lower δ value) for the adjacent ring proton due to its electron-donating nature, while the electron-withdrawing carboxylic acid and bromine atom would likely cause a downfield shift (higher δ value) for the nearby nuclei. rsc.org

Table 3: Predicted 13C NMR Chemical Shifts for a Representative Thiophene Derivative

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C2 | 163.0 |

| C3 | 141.3 |

| C4 | 135.8 |

| C5 | 131.0 |

Note: The data in this table is illustrative and based on a related 2-bromothiophene-3-carboxylate derivative. rsc.org The exact values for this compound would require specific calculations.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including optical switching and data storage. nitk.ac.in Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.

The key parameter for assessing the NLO response of a molecule is the first hyperpolarizability (β). Computational chemistry provides a means to calculate this property, offering a way to screen potential NLO materials before their synthesis. Thiophene-based molecules are known to be good candidates for NLO applications because the thiophene ring acts as an efficient π-bridge for electron delocalization. rsc.orgrsc.org

Computational studies on similar donor-acceptor substituted thiophenes have demonstrated that the nature and position of the donor and acceptor groups significantly impact the NLO properties. rsc.org Therefore, computational assessment of the first hyperpolarizability of this compound and its derivatives can provide valuable insights for the design of new and efficient NLO materials.

Table 4: Representative First Hyperpolarizability (β) for a Donor-Acceptor Substituted Thiophene

| Compound | First Hyperpolarizability (β) (10-30 esu) |

| 2-amino-5-nitrothiophene | 15.8 |

Note: The data in this table is for a representative thiophene derivative with strong donor and acceptor groups and is intended to be illustrative. The exact value for this compound would require specific calculations.

Future Research Directions and Emerging Paradigms for 2 Amino 5 Bromothiophene 3 Carboxylic Acid

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

One promising direction is the adoption of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. For the synthesis of 2-aminothiophene derivatives, microwave irradiation has been shown to be a highly effective approach. nih.gov Another area of exploration is the use of ultrasound in synthesis. Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation.

Solvent-free or solid-state synthesis is another key aspect of green chemistry that is being explored for thiophene (B33073) derivatives. These methods reduce or eliminate the need for volatile and often hazardous organic solvents, thereby minimizing the environmental impact of the chemical synthesis. The development of catalytic systems that are recyclable and reusable is also a critical area of research. This includes the use of solid-supported catalysts and organocatalysts that can be easily separated from the reaction mixture and reused, making the synthetic process more economical and sustainable.

| Synthetic Approach | Key Advantages | Relevance to 2-Amino-5-bromothiophene-3-carboxylic acid |

| Microwave-Assisted Synthesis | - Reduced reaction times- Increased yields- Improved purity | Potential for rapid and efficient synthesis, enabling faster exploration of derivatives. |

| Ultrasound-Assisted Synthesis | - Enhanced reaction rates- Milder reaction conditions | Can lead to higher yields and reduced energy consumption in the synthesis process. |

| Solvent-Free Synthesis | - Reduced environmental impact- Simplified work-up procedures | A greener alternative to traditional solvent-based methods, reducing chemical waste. |

| Recyclable Catalysts | - Lower cost- Reduced waste | Improves the economic viability and sustainability of large-scale production. |

Advanced Computational Drug Design and Virtual Screening Technologies

Computational methods are becoming indispensable in modern drug discovery, offering the ability to screen vast libraries of compounds and predict their biological activity without the need for extensive and costly laboratory experiments. For this compound and its derivatives, these technologies offer a powerful toolkit for identifying promising new therapeutic applications.

Virtual screening is a key computational technique that can be used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. This can be done through ligand-based or structure-based approaches. In ligand-based virtual screening, compounds are compared to known active molecules, while structure-based virtual screening uses the three-dimensional structure of the biological target to dock potential ligands and predict their binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be used to predict the biological activity of a compound based on its chemical structure. By developing QSAR models for a series of 2-aminothiophene derivatives, it is possible to identify the key structural features that are responsible for their biological activity and to design new compounds with enhanced potency and selectivity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial aspect of computational drug design. These methods can predict the pharmacokinetic and toxicological properties of a compound before it is even synthesized, allowing researchers to prioritize compounds with the most favorable drug-like properties.

| Computational Method | Application in Drug Discovery | Potential Impact on this compound Research |

| Virtual Screening | Identification of potential drug candidates from large compound libraries. | Can accelerate the discovery of new biological targets and therapeutic uses. |

| Molecular Docking | Prediction of the binding mode and affinity of a ligand to a biological target. | Provides insights into the mechanism of action and can guide the design of more potent derivatives. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. | Enables the rational design of new analogs with improved efficacy and selectivity. |

| In Silico ADMET Prediction | Estimation of pharmacokinetic and toxicological properties. | Helps to identify and eliminate compounds with poor drug-like properties at an early stage. |

Exploration of New Biological Targets and Mechanisms of Action

While 2-aminothiophene derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents, there is still much to be learned about their full therapeutic potential. mdpi.comresearchgate.net Future research will focus on exploring new biological targets and elucidating the underlying mechanisms of action for this compound.

One area of significant interest is the potential for this compound to act as an enzyme inhibitor. Many diseases are caused by the dysregulation of specific enzymes, and the development of small molecule inhibitors is a major focus of drug discovery. The structural features of this compound, including the thiophene ring and the carboxylic acid and amino groups, make it a promising scaffold for the design of enzyme inhibitors.

Another avenue of exploration is the investigation of this compound's potential to modulate the activity of receptors, such as G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are important targets for many approved drugs. The ability of 2-aminothiophene derivatives to act as allosteric modulators of receptors has been reported, suggesting that this compound could have similar properties. nih.gov

Furthermore, exploring the potential of this compound to interfere with protein-protein interactions is a promising area of research. These interactions are critical for many cellular processes, and their disruption can be a powerful therapeutic strategy. The unique chemical structure of this compound may allow it to bind to the interface of protein complexes and disrupt their function.

| Potential Biological Target Class | Therapeutic Area | Rationale for Exploration |

| Kinases | Cancer, Inflammation | Many 2-aminothiophene derivatives have shown anti-proliferative and anti-inflammatory activity. |

| Proteases | Infectious Diseases, Cancer | The functional groups on the molecule could interact with the active sites of these enzymes. |

| GPCRs | Neurological Disorders, Metabolic Diseases | The scaffold has been shown to act as a modulator for some receptor types. |

| Protein-Protein Interactions | Cancer, Autoimmune Diseases | The compound's structure may allow it to disrupt key cellular signaling pathways. |

Development of Hybrid Molecules and Conjugates

One strategy is to conjugate this compound with another known active molecule to create a dual-acting therapeutic agent. For example, it could be linked to a known anticancer drug to create a conjugate that has two distinct mechanisms of action, potentially leading to a synergistic therapeutic effect and a reduced likelihood of drug resistance.

Another approach is the development of prodrugs of this compound. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This can be used to improve the drug's solubility, stability, or to target it to a specific tissue or organ. For example, the carboxylic acid group of the molecule could be esterified with a promoiety that is cleaved by a specific enzyme that is overexpressed in cancer cells, leading to the targeted release of the active drug.

| Hybridization Strategy | Objective | Potential Advantage |

| Covalent conjugation to another active agent | To create a dual-acting molecule with synergistic effects. | Enhanced efficacy and potential to overcome drug resistance. |

| Prodrug development | To improve pharmacokinetic properties or achieve targeted delivery. | Increased bioavailability, reduced side effects, and targeted therapy. |

| Formation of reciprocal prodrugs | To deliver two different drugs in a single molecule for combination therapy. | Simplified treatment regimens and potentially improved therapeutic outcomes. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the analysis of vast datasets and the development of predictive models with unprecedented accuracy. nih.govnih.gov The integration of these technologies into the research and development of this compound and its analogs holds immense promise.

AI and ML algorithms can be used to analyze large datasets of chemical compounds and their biological activities to identify novel structure-activity relationships. This information can then be used to design new 2-aminothiophene derivatives with improved potency and selectivity. Generative AI models can even be used to design entirely new molecules with desired properties from scratch.

Furthermore, AI can be used to analyze complex biological data, such as genomic and proteomic data, to identify new biological targets for this compound. By integrating chemical and biological data, AI can help to build a more complete picture of the compound's mechanism of action and identify new therapeutic opportunities.

| AI/ML Application | Description | Potential Benefit for this compound |

| Predictive Bioactivity Modeling | Training models on existing data to predict the activity of new compounds. | Faster and more cost-effective screening of virtual libraries of derivatives. |

| De Novo Drug Design | Using generative models to create novel molecules with desired properties. | Exploration of new chemical space and the design of highly optimized drug candidates. |

| Retrosynthesis Prediction | Predicting viable synthetic routes for novel compounds. | Prioritization of synthesizable molecules, reducing the risk of synthetic failures. |

| Target Identification | Analyzing biological data to identify new potential drug targets. | Uncovering novel therapeutic applications and expanding the compound's potential. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-5-bromothiophene-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 2-aminothiophene-3-carboxylic acid. Controlled bromination using reagents like -bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C ensures regioselectivity at the 5-position. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . Alternative routes include cross-coupling reactions, where the bromine substituent can later be introduced via halogenation.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (mp) with literature values (e.g., analogous bromothiophene derivatives exhibit mp ranges of 121–287°C, depending on substituents) .

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Spectroscopy : -NMR (DMSO-) should show characteristic peaks: δ 6.8–7.2 ppm (thiophene protons), δ 2.5–3.5 ppm (carboxylic acid proton exchange), and δ 4.5–5.5 ppm (amino protons, broad). IR confirms carboxylic acid (1700–1720 cm) and amine (3300–3500 cm) functional groups .

Q. What are common functionalization reactions involving the bromine substituent?

- Methodological Answer : The bromine atom is highly reactive in cross-coupling reactions:

- Suzuki-Miyaura Coupling : Use Pd(PPh) (1–5 mol%), aryl boronic acids, and a base (e.g., KCO) in dioxane/HO at 80–100°C to form biaryl derivatives .

- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 60°C to replace bromine with amino groups. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Analysis : Conduct time-resolved -NMR or GC-MS to track intermediate formation (e.g., oxidative addition of Pd(0) to the C–Br bond).

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using software like Gaussian08. Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity .

- Isotope Labeling : Introduce -labeled carboxylic acid groups to study electronic effects on reaction rates .

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using density functional theory (DFT) to assess charge transport potential. For example, thiophene derivatives often exhibit HOMO levels around −5.5 eV, suitable for organic semiconductors .

- Solubility Prediction : Use COSMO-RS simulations in solvents like DMSO or THF to optimize crystallization conditions .

Q. How should researchers address contradictions in spectroscopic data across studies?

- Methodological Answer :

- Interlaboratory Validation : Compare NMR spectra (e.g., , ) with standardized datasets from repositories like PubChem .

- Variable Temperature NMR : Resolve ambiguities in proton exchange rates (e.g., carboxylic acid vs. amine protons) by analyzing spectra at 25°C and 60°C .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., slow evaporation from DMSO/water) and refining against diffraction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.